molecular formula C25H22N2O4 B2391699 5-(Benzyloxy)-2-(5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)phenol CAS No. 850729-82-7

5-(Benzyloxy)-2-(5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)phenol

Cat. No.: B2391699
CAS No.: 850729-82-7
M. Wt: 414.461
InChI Key: USUFTJQAIVGPDJ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)phenol is a complex organic compound that features a benzyloxy group, a dimethoxyphenyl group, and a pyrimidinyl group attached to a phenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the benzyloxyphenol intermediate, which is then subjected to a series of reactions to introduce the pyrimidinyl and dimethoxyphenyl groups. Key steps may include:

    Benzylation: The phenol group is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Pyrimidine Formation: The benzyloxyphenol is reacted with a suitable pyrimidine precursor under conditions that promote cyclization.

    Dimethoxyphenyl Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidinyl group can be reduced under specific conditions.

    Substitution: The benzyloxy and dimethoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while nucleophilic substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(Benzyloxy)-2-(5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)phenol involves its interaction with specific molecular targets. The phenol and pyrimidinyl groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The dimethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-(4-pyrimidinyl)phenol: Lacks the dimethoxyphenyl group, which may reduce its biological activity.

    2-(5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl)phenol: Lacks the benzyloxy group, potentially affecting its chemical reactivity and solubility.

Uniqueness

5-(Benzyloxy)-2-(5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)phenol is unique due to the presence of both the benzyloxy and dimethoxyphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-29-23-11-8-18(12-24(23)30-2)21-14-26-16-27-25(21)20-10-9-19(13-22(20)28)31-15-17-6-4-3-5-7-17/h3-14,16,28H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUFTJQAIVGPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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